ethyl (1H-1,2,3-triazol-1-yl)propanoate
Description
Ethyl (1H-1,2,3-triazol-1-yl)propanoate is a triazole-containing compound synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . The triazole core confers stability, hydrogen-bonding capacity, and bioactivity, making it a scaffold of interest in pharmaceuticals and materials science . Its molecular formula is C₇H₁₁N₃O₂, with a propanoate chain linking the triazole and ethyl ester moieties.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-5-4-8-9-10/h4-6H,3H2,1-2H3 |
InChI Key |
HSZBSKFDEYXXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1H-1,2,3-triazol-1-yl)propanoate can be synthesized via “click” chemistry, a widely used method for constructing 1,2,3-triazole rings. This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis typically starts with ethyl lactate as a starting material, which undergoes a series of reactions including the Mitsunobu reaction and Suzuki–Miyaura cross-coupling in aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves large-scale click chemistry processes due to their efficiency and high yield. The use of water-soluble ligands in the copper(I)-catalyzed azide-alkyne cycloaddition helps in accelerating reaction rates and suppressing cell cytotoxicity, making the process more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1H-1,2,3-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various triazole derivatives .
Scientific Research Applications
Ethyl (1H-1,2,3-triazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl (1H-1,2,3-triazol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to the active site residues, thereby preventing the enzyme’s activity . This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester and Triazole Groups
Methyl (R)-2-(4-Substituted Triazol-1-yl)propanoate Derivatives
- Structure: Methyl esters with chiral substituents (e.g., tert-butoxycarbonylaminoethyl groups) at the triazole 4-position .
- Synthesis : CuAAC with terminal alkynes and azides, yielding >95% conversion and diastereomeric ratios (dr) >99/1 .
- Key Differences: Ester Group: Methyl (vs. ethyl) reduces steric bulk and lipophilicity. Chirality: Chiral centers in substituents (e.g., (R,R)-8 in ) enable enantioselective interactions. Bioactivity: Not explicitly reported, but similar triazoles inhibit carbonic anhydrase-II .
Methyl 3-((2-(1H-Pyrazol-1-yl)ethyl)amino)propanoate
- Structure: Hybrid pyrazole-triazole with an aminoethyl linker .
- Applications : Focused on peptidomimetics and foldamers due to hydrogen-bonding motifs .
- Key Differences: Heterocycle: Pyrazole introduces additional nitrogen sites for coordination or binding. Functionality: Amino groups enable conjugation, unlike the ester-only functionality in the target compound.
Physicochemical Properties
Spectral Data Comparison
- Key Insights :
- Ethyl esters are expected to show upfield shifts for ethyl protons (δ ~1.2–1.4) compared to methyl (δ ~3.6–3.8).
- Triazole protons typically resonate at δ 7.5–8.5 .
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